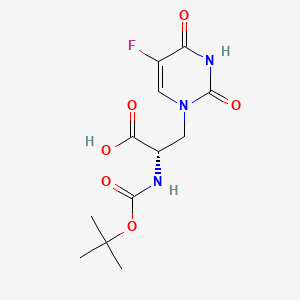
N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine is a compound of interest in the field of organic chemistry, particularly for its role as a protecting group in synthetic organic transformations. The tert-butyloxycarbonyl (Boc) group is commonly used to protect amino groups during chemical reactions, ensuring that the desired transformations occur without interference from the amino functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine typically involves the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions. This reaction can be carried out in various solvents, including methanol, ethyl acetate, and dioxane, and often requires the presence of a base such as triethylamine . The reaction conditions are generally mild, taking place at room temperature for 1-4 hours, and can achieve yields of up to 90% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions to those described above. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA, oxalyl chloride in methanol, aqueous phosphoric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino compound and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine has several applications in scientific research:
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects amino acids during chain elongation.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection and deprotection steps.
Mechanism of Action
The mechanism by which N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine exerts its effects involves the temporary protection of the amino group. The Boc group is stable under a variety of reaction conditions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyloxycarbonyl (S)-(-)-5-Fluorowillardiine
- This compound
- This compound
Uniqueness
This compound is unique in its ability to provide selective protection for amino groups while being easily removable under mild conditions. This makes it particularly valuable in multi-step synthetic processes where precise control over functional group transformations is required .
Properties
IUPAC Name |
(2S)-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O6/c1-12(2,3)22-11(21)14-7(9(18)19)5-16-4-6(13)8(17)15-10(16)20/h4,7H,5H2,1-3H3,(H,14,21)(H,18,19)(H,15,17,20)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNJFKWDCNSPMP-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=C(C(=O)NC1=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1C=C(C(=O)NC1=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














